molecular formula F3FeH6O3 B578997 Iron(III) fluoride trihydrate CAS No. 15469-38-2

Iron(III) fluoride trihydrate

Cat. No.: B578997
CAS No.: 15469-38-2
M. Wt: 166.885
InChI Key: XILAUHRDSUSGOG-UHFFFAOYSA-K
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Preparation Methods

Iron(III) fluoride trihydrate can be synthesized through several methods:

    Precipitation Method: This involves mixing an aqueous solution of iron(III) chloride or iron(III) nitrate with an aqueous solution of hydrofluoric acid or ammonium bifluoride.

    Industrial Production: On an industrial scale, this compound is often produced by treating iron(III) chloride with hydrogen fluoride.

Chemical Reactions Analysis

Iron(III) fluoride trihydrate undergoes various chemical reactions, including:

Scientific Research Applications

Iron(III) fluoride trihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which iron(III) fluoride trihydrate exerts its effects primarily involves its role as a catalyst. In catalytic reactions, it facilitates the formation of new chemical bonds by lowering the activation energy required for the reaction. This is achieved through the coordination of fluoride ions with the reactants, stabilizing transition states and intermediates .

Comparison with Similar Compounds

Iron(III) fluoride trihydrate can be compared with other similar compounds such as:

    Iron(III) Chloride (FeCl₃): Unlike iron(III) fluoride, iron(III) chloride is more commonly used in industrial applications and has different solubility properties.

    Manganese(III) Fluoride (MnF₃): Manganese(III) fluoride has similar catalytic properties but differs in its electrochemical behavior and environmental impact.

    Cobalt(III) Fluoride (CoF₃): Cobalt(III) fluoride is another transition metal fluoride with catalytic applications, but it is less environmentally friendly compared to iron(III) fluoride

Properties

IUPAC Name

trifluoroiron;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILAUHRDSUSGOG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.F[Fe](F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3FeH6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15469-38-2
Record name Iron(III) fluoride trihydrate
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Q & A

Q1: What makes Iron(III) Fluoride Trihydrate a potential candidate for cathode material in lithium-ion batteries?

A1: this compound (FeF3(H2O)3) exhibits promising characteristics as a cathode material due to its distinct lithiation behavior. [] It demonstrates two types of electrochemical reactions: a Li+-intercalation process at 3.0 V and a conversion reaction above 1 Li+ at 1.5 V. [] This dual-mechanism behavior contributes to a reversible capacity of approximately 300 mAh g−1 at a current density of 10 mAg−1. []

Q2: How does the presence of water molecules in the crystal structure of FeF3(H2O)3 influence its electrochemical performance?

A2: Research indicates that the water molecules in FeF3(H2O)3 contribute to the formation of a more stable solid electrolyte interphase (SEI) film compared to anhydrous FeF3. [] This stable SEI leads to a lower Schottky contact resistance, enhancing the material's performance and making it a more suitable candidate for cathode applications. []

Q3: What are the limitations of using FeF3(H2O)3 as a cathode material?

A3: While FeF3(H2O)3 demonstrates promising electrochemical properties, its conversion reaction above 1.5 V is highly dependent on the current density. [] Further research is needed to understand and potentially improve the stability and performance of this reaction at higher current densities for practical battery applications.

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